1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one
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Overview
Description
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one is an organic compound that belongs to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond .
Preparation Methods
The synthesis of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one moiety allows it to bind to certain proteins and enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-{[5-(2-Fluorophenyl)pyridin-2-yl]oxy}ethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: Known for its selective COX-2 inhibitory activity.
1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): A potassium-competitive acid blocker used in the treatment of acid-related diseases. The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities.
Properties
CAS No. |
918146-15-3 |
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Molecular Formula |
C17H17FN2O2 |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
1-[2-[5-(2-fluorophenyl)pyridin-2-yl]oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17FN2O2/c18-15-5-2-1-4-14(15)13-7-8-16(19-12-13)22-11-10-20-9-3-6-17(20)21/h1-2,4-5,7-8,12H,3,6,9-11H2 |
InChI Key |
QKQWMCPVTGEYLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=NC=C(C=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
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